1-(7-Methoxy-1-naphthyl)cyclopropanamine
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Overview
Description
1-(7-Methoxy-1-naphthyl)cyclopropanamine is an organic compound with the molecular formula C14H15NO. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position and a cyclopropanamine group at the 1st position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanamine typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1-naphthylacetonitrile.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(7-Methoxy-1-naphthyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1-(7-Methoxy-1-naphthyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopropanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
- 2-Methoxy-1-naphthaleneboronic acid
- 1-Methoxynaphthalene
- Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles
Uniqueness: 1-(7-Methoxy-1-naphthyl)cyclopropanamine is unique due to its specific structural features, such as the cyclopropanamine group, which imparts distinct chemical and biological properties compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(7-methoxynaphthalen-1-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C14H15NO/c1-16-11-6-5-10-3-2-4-13(12(10)9-11)14(15)7-8-14/h2-6,9H,7-8,15H2,1H3 |
InChI Key |
WBYORRFBRHDSMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C3(CC3)N)C=C1 |
Origin of Product |
United States |
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